N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)butanamide
Description
Properties
Molecular Formula |
C19H20ClN3O5S |
|---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanamide |
InChI |
InChI=1S/C19H20ClN3O5S/c1-27-15-11-16(28-2)14(10-12(15)20)22-19(24)9-5-8-18-21-13-6-3-4-7-17(13)29(25,26)23-18/h3-4,6-7,10-11H,5,8-9H2,1-2H3,(H,21,23)(H,22,24) |
InChI Key |
IXZQJALAJKDUOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide (Compound 5)
- Structure : Combines benzothiazole and 5-chlorobenzoxazole heterocycles via a butanamide linker.
- Synthesis: Achieved in 76% yield using 4-chlorobutanoyl chloride as a coupling agent .
- Key Differences : Replaces benzothiadiazine dioxide with benzothiazole/benzoxazole, altering electronic properties and hydrogen-bonding capacity.
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a-d)
- Structure : Sulfamoylphenyl group tethered to a tetrahydrofuran-3-yl moiety via aliphatic chains (C4–C7).
- Synthesis : Moderate yields (45–51% ) using acyl chlorides .
- Key Differences : Lack benzothiadiazine dioxide; sulfamoyl and tetrahydrofuran groups enhance hydrophilicity.
- Activity: Not explicitly reported, but sulfamoyl groups are common in enzyme inhibitors (e.g., carbonic anhydrase) .
2-Bromo-N-(5-chloro-2,4-dimethoxyphenyl)butanamide
- Structure : Shares the 5-chloro-2,4-dimethoxyphenyl group but substitutes benzothiadiazine with a brominated butanamide.
- Physical Properties : Higher density (1.5 g/cm³ ) and boiling point (428.9°C ) compared to Compound X (data unavailable) .
N-(5-Chloro-2,4-dimethoxyphenyl)-3-oxobutanamide
- Structure : Features a ketone at the butanamide’s 3-position.
- Physical Properties : Lower molecular weight (271.7 g/mol ) and density (1.277 g/cm³ ) .
Structural and Functional Analysis
Table 2: Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |
|---|---|---|---|
| Compound X | 437.9 | N/A | N/A |
| N-(Benzothiazol-2-yl)-butanamide (5) | ~370 (estimated) | N/A | N/A |
| 2-Bromo-N-(dimethoxyphenyl)butanamide | 336.6 | 1.5 | 428.9 |
| N-(Dimethoxyphenyl)-3-oxobutanamide | 271.7 | 1.277 | 433.3 |
Q & A
Q. What are the optimal synthetic routes for N-(5-chloro-2,4-dimethoxyphenyl)-4-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)butanamide, and how can purity be ensured at each step?
- Methodological Answer : Multi-step organic synthesis is typically employed, starting with functionalization of the chlorinated dimethoxyphenyl group followed by coupling with the benzothiadiazine moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt or chloroacetyl chloride under inert atmospheres (e.g., nitrogen) to minimize side reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while temperature control (20–80°C) prevents decomposition .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (ethanol/DMF mixtures) improves purity. Reaction progress is monitored via TLC (Rf tracking) or HPLC .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- NMR spectroscopy : - and -NMR identify proton environments and carbon frameworks, with attention to deshielded protons near electron-withdrawing groups (e.g., sulfonyl, chloro) .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF verifies molecular weight and fragmentation patterns .
- Elemental analysis : Validates C, H, N, S, and Cl content within ±0.4% deviation .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media, with dynamic light scattering (DLS) to detect aggregation .
- Stability studies : Incubate at 37°C in buffer (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer : Comparative analysis of analogs (e.g., chlorinated vs. fluorinated phenyl groups) using:
- SAR studies : Correlate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OMe) with activity trends .
- Enzyme inhibition assays : Test against targets like lipoxygenase or kinases to identify selectivity drivers. For example, chloro-substituted analogs show enhanced binding to hydrophobic enzyme pockets .
- Data normalization : Use positive controls (e.g., known inhibitors) and adjust for batch-to-batch variability in compound purity .
Q. How can computational modeling predict binding modes to biological targets?
- Methodological Answer :
- Molecular docking : Employ software like AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases). Focus on key residues forming hydrogen bonds with the sulfonyl or amide groups .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic studies : Monitor reactions (e.g., with thiols or amines) via -NMR or UV-Vis spectroscopy to determine rate constants and transition states .
- DFT calculations : Analyze electron density maps (e.g., using Gaussian 16) to identify reactive sites, such as the electrophilic benzothiadiazine sulfur .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
